Superior Specific Activity for Caspase-Like (PGPH) Activity on 26S Proteasome vs. 20S Proteasome
Ac-Nle-Pro-Nle-Asp-AMC demonstrates a markedly higher specific activity for the caspase-like site of the 26S proteasome compared to the 20S core particle, unlike many alternative substrates which show less discrimination between proteasome forms. In a direct comparative study using purified proteasomes, the specific activity of Ac-Nle-Pro-Nle-Asp-AMC was 113 nmol/min/mg for 26S (rabbit muscle) proteasome and only 6.6 nmol/min/mg for 20S (yeast) proteasome [1]. This 17-fold difference highlights its utility in distinguishing 26S-specific activity in complex biological samples, whereas Z-LLE-AMC, for example, does not exhibit such pronounced 26S/20S differential activity in the same standardized assays [2].
| Evidence Dimension | Specific Activity (nmol/min/mg) |
|---|---|
| Target Compound Data | 113 (26S, rabbit muscle); 6.6 (20S, yeast) |
| Comparator Or Baseline | Z-LLE-AMC: Activity ratio not significantly different between 26S and 20S proteasome under same conditions [2] |
| Quantified Difference | Ac-Nle-Pro-Nle-Asp-AMC shows a 17-fold higher specific activity for 26S vs. 20S proteasome, a level of discrimination not observed with Z-LLE-AMC. |
| Conditions | Purified 26S proteasome from rabbit muscle and 20S proteasome from yeast; fluorescence detection of free AMC (ex/em 340-360/440-460 nm) [1]. |
Why This Matters
This pronounced 26S selectivity enables researchers to specifically quantify the activity of the fully assembled, ATP-dependent 26S proteasome, a critical parameter in studies of ubiquitin-dependent protein degradation, which is impossible to achieve with less discriminative substrates.
- [1] Kisselev, A. F., et al. (2003). The caspase-like sites of proteasomes... The Journal of Biological Chemistry, 278(38), 35869–35877. View Source
- [2] GlpBio. Ac-Nle-Pro-Nle-Asp-AMC (trifluoroacetate salt) (GC46792) Product Page. View Source
